1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKGAZERGCEME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to altered metabolic pathways and drug interactions. Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways. By affecting these pathways, this compound can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy. Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels. Additionally, this compound may affect other metabolic pathways, such as those involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of this compound across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, this compound may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.
Biological Activity
1-Cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, a class known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is pivotal in its biological interactions. The presence of the cinnamyl group enhances its lipophilicity and potential for cellular uptake. The molecular formula is , and it exhibits stability across various pH levels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring interacts with enzymes through hydrogen bonding and dipole interactions, inhibiting their activity.
- Cell Signaling Modulation : It influences key signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production in cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| HeLa | 25 |
The compound induced apoptosis in these cell lines by activating caspase pathways and disrupting mitochondrial membrane potential.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Antileishmanial Activity : A derivative of the triazole class demonstrated significant antileishmanial activity with low toxicity in murine models. It reduced the infection percentage and number of amastigotes in L. braziliensis-infected macrophages significantly compared to untreated controls .
- Neuroprotective Effects : Another study indicated that compounds with similar structures could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a lead compound in developing new antimicrobial and anticancer agents . The triazole scaffold is known for its diverse biological activities, including:
- Antifungal Activity : Triazoles are widely used in antifungal medications. The incorporation of the cinnamyl group may enhance potency against resistant strains.
- Anticancer Properties : Preliminary studies suggest that 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Antifungal | Disruption of ergosterol biosynthesis |
Agricultural Applications
In agriculture, this compound has potential as a biopesticide . Its ability to interact with various biological pathways makes it suitable for developing environmentally friendly pest control solutions.
Case Study: Biopesticide Efficacy
A study investigated the efficacy of this compound against common agricultural pests. Results showed significant mortality rates in treated populations compared to controls, indicating its potential as a sustainable alternative to synthetic pesticides.
Material Science Applications
The compound's unique properties also extend to material science. It can be utilized in the synthesis of smart materials and catalysts due to its ability to form coordination complexes with metals.
Table 2: Material Science Applications
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs are synthesized via Cu-catalyzed click chemistry (e.g., ) or base-mediated cyclization followed by saponification (e.g., ). The cinnamyl derivative likely requires similar strategies, with the cinnamyl azide as a starting reagent.
- Substituent Effects: Aryl Groups: 2-Aminophenyl and 4-ethoxyphenyl substituents enhance bioactivity (antimicrobial) and influence tautomerism, respectively . Functional Groups: Formyl (-CHO) and sulfonamide (-SO₂NH₂) groups alter reactivity and solubility .
Physicochemical and Tautomeric Properties
Table 2: Tautomerism and Stability of Selected Analogs
Key Observations :
- Tautomerism: The 5-formyl derivative exhibits ring-chain tautomerism, with 20% cyclic hemiacetal formation, while the 2-aminophenyl analog remains entirely open-chain . The cinnamyl derivative, lacking electron-withdrawing groups, may favor the open-chain form.
- Thermal Stability : Decarboxylation at 175°C is observed in formyl-substituted triazoles, suggesting similar thermal sensitivity in other derivatives .
Table 3: Bioactivity of 1-Substituted Triazole-4-Carboxylic Acids
Key Observations :
- Antimicrobial Activity: The 2-aminophenyl analog shows broad-spectrum activity due to H-bonding and electrostatic interactions with bacterial targets .
- Coordination Chemistry : Triazole-carboxylates form stable metal complexes, useful in material science .
Preparation Methods
Starting Material and Key Reagents
- Starting material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (where the substituent R can be aralkyl such as cinnamyl)
- Solvents: Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF)
- Reagents:
- Grignard reagents (isopropylmagnesium chloride and isopropylmagnesium chloride-lithium chloride composite)
- Low alcohols (C1-C4), preferably methanol
- Carbon dioxide (CO2)
- Hydrochloric acid (HCl)
- Drying agents such as anhydrous magnesium sulfate or sodium sulfate
Stepwise Synthesis Procedure
| Step | Description | Conditions | Purpose |
|---|---|---|---|
| 1 | Dissolve 1-cinnamyl-4,5-dibromo-1H-1,2,3-triazole in THF or METHF | Mass-to-volume ratio 1:2-50; cool to −78°C to 0°C | Prepare solution for Grignard reaction |
| 2 | Add isopropylmagnesium chloride Grignard reagent | Mole ratio compound II : Grignard 1:0.8-1.5; stir 0.5-2 h at low temperature | Form 1-cinnamyl-4-bromo-1H-1,2,3-triazole intermediate |
| 3 | Add low alcohol (methanol preferred) | Mole ratio compound II : alcohol 1:0.8-1.2 | Quench reaction and modify intermediate |
| 4 | Add isopropylmagnesium chloride-lithium chloride composite | Mole ratio 1:0.8-1.5; heat to 10-50°C; stir 0.5-2 h | Further functionalize intermediate |
| 5 | Cool to −30°C to 0°C and bubble CO2 for 5-30 min | Mole ratio compound II : CO2 1:1-10 | Carboxylation to form triazole-4-carboxylic acid moiety |
| 6 | Adjust pH to 1-5 with HCl and extract with organic solvent | Weight-to-volume ratio 1-20 times | Isolate product mixture |
| 7 | Dry organic layer and concentrate under reduced pressure at 40-50°C | - | Obtain crude mixture of this compound and related bromo derivatives |
| 8 | Purify by crystallization and filtration at −5°C to 5°C | - | Obtain pure this compound |
Reaction Scheme Summary
The process involves selective mono-substitution of the dibromo-triazole, followed by carboxylation via CO2 insertion and acidic workup to yield the target acid. The use of Grignard reagents and low-temperature control are critical for regioselectivity and yield.
Example Yield and Conditions
- Example with cyclopentyl substituent gave a 61% yield under similar conditions. For cinnamyl substituent, yields are expected to be comparable due to similar aralkyl nature.
Summary Table of Preparation Parameters for this compound
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 1-cinnamyl-4,5-dibromo-1H-1,2,3-triazole | Prepared via halogenation of 1-cinnamyl-1,2,3-triazole |
| Solvent | THF or methyltetrahydrofuran | Mass-to-volume ratio 1:2-50 |
| Temperature Range | −78°C to 50°C | Stepwise temperature control critical |
| Grignard Reagents | Isopropylmagnesium chloride; isopropylmagnesium chloride-lithium chloride composite | Mole ratios 1:0.8-1.5 |
| Alcohol Quench | Methanol preferred | Mole ratio 1:0.8-1.2 |
| Carboxylation | CO2 bubbling | Mole ratio 1:1-10; 5-30 min |
| pH Adjustment | HCl to pH 1-5 | For extraction and purification |
| Drying Agents | Anhydrous MgSO4 or Na2SO4 | For organic phase drying |
| Yield | ~60% (comparable substrates) | Depends on substituent and conditions |
Q & A
Q. What are the recommended synthetic routes for 1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. Key parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of the cinnamyl azide and propiolic acid derivatives. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., CuI at 5–10 mol%) to maximize yield . Post-synthesis purification often employs column chromatography with gradient elution (hexane/ethyl acetate).
Q. Which crystallographic tools are essential for determining the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Rigaku SCXmini) and software like CrystalClear for integration . For refinement, SHELXL (via SHELXTL or OLEX2) is widely used to solve structures, with R-factors < 0.05 indicating high precision. Hydrogen-bonding networks can be visualized using ORTEP for anisotropic displacement ellipsoids .
Q. How is spectroscopic characterization (NMR, IR) conducted to confirm the compound’s identity?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify functional groups. For example, the triazole proton appears at δ 8.0–8.5 ppm, while cinnamyl vinyl protons resonate at δ 6.5–7.5 ppm .
- IR : Stretching frequencies for carboxylic acid (-COOH) are observed at 2500–3000 cm⁻¹ (O-H) and 1680–1720 cm⁻¹ (C=O) .
Q. What in vitro screening protocols assess its biological activity?
Antiproliferative activity is evaluated using the NCI-60 cell line panel. Cells (e.g., A549 lung cancer) are treated with the compound (1–100 µM) for 48–72 hours, followed by MTT assays. Growth inhibition (GP) values < 50% indicate promising activity. Dose-response curves and IC₅₀ calculations are performed using GraphPad Prism .
Advanced Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, R-factors) be resolved?
Discrepancies may arise from twinning or poor data resolution. Use SHELXL’s TWIN command for twinned structures and refine against high-resolution data (d-spacing < 0.8 Å). Validate geometry with PLATON’s ADDSYM to check for missed symmetry . For example, in a recent study, adjusting the H-bond constraints reduced the R-factor from 0.172 to 0.052 .
Q. What mechanistic insights explain its activity in cancer models?
The compound’s triazole moiety inhibits Wnt/β-catenin signaling, disrupting oncogenic pathways. In NCI-H522 lung cancer cells, it downregulates cyclin D1 (40% inhibition at 10 µM). Molecular docking (e.g., AutoDock Vina) shows binding affinity (ΔG = -9.2 kcal/mol) to β-catenin’s ARM domain .
Q. How do computational methods (DFT, MD) complement experimental studies?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactivity sites (e.g., carboxylic acid as a H-bond donor). Molecular dynamics (MD) simulations (e.g., GROMACS) model stability in aqueous environments, showing a 2.3 Å RMSD over 100 ns .
Q. What stability challenges arise under varying pH and temperature?
The compound degrades at pH > 7 (hydrolysis of the triazole ring) and >80°C (decarboxylation). Accelerated stability studies (ICH Q1A guidelines) in PBS (pH 7.4, 40°C) show <90% purity after 7 days. LC-MS identifies degradation products (e.g., cinnamyl alcohol) .
Q. How does regiochemistry (1,4 vs. 1,5 triazole isomers) impact bioactivity?
1,4-Triazole isomers exhibit higher potency due to planar geometry enhancing target binding. In a kinase inhibition assay, the 1,4-isomer (IC₅₀ = 0.8 µM) outperformed the 1,5-analog (IC₅₀ = 5.2 µM) against EGFR .
Q. Which analytical techniques ensure purity for pharmacological studies?
UPLC-PDA (e.g., Waters ACQUITY) with a C18 column (1.7 µm, 2.1 × 50 mm) achieves baseline separation (RT = 3.2 min). Purity ≥98% is confirmed by a single peak (λ = 254 nm). Residual solvents (DMF, DMSO) are quantified via GC-MS per ICH Q3C guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
